2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-7-9-17(10-8-15)20(18-11-12-24(22,23)14-18)19(21)13-16-5-3-2-4-6-16/h7-12,16,18H,2-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRGMBYPJQVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.44 g/mol. Its structure includes a cyclohexyl group, a thiophene derivative with a dioxido moiety, and a p-tolyl acetamide segment. These structural features contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide exhibits diverse biological activities, including:
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : Research suggests that it may possess anticancer activity by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of apoptotic proteins.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could modulate metabolic pathways relevant to disease processes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes.
- Induction of Oxidative Stress : By generating ROS, the compound might induce oxidative stress in target cells, resulting in cell death or altered function.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.
- Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 40% reduction in cell viability after 48 hours, indicating potential as an anticancer agent.
- Enzyme Interaction Study : Preliminary data suggest that the compound may inhibit acetylcholinesterase activity, which could have implications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features include:
Physicochemical and Spectral Insights
- Solubility and Polarity: The sulfone group in the target compound and its analogues (e.g., ) increases polarity compared to non-sulfone acetamides like alachlor . This may enhance solubility in polar solvents (e.g., DMSO, ethanol) but reduce membrane permeability.
- Thermal Stability: Melting points for analogues vary widely. For instance, naphthoquinone derivatives exhibit higher melting points (~180°C) due to rigid aromatic systems, whereas alachlor melts at 39–41°C, reflecting its flexible aliphatic chains.
- NMR Trends: Cyclohexyl protons in the target compound are expected near 1.0–2.0 ppm, distinct from aromatic protons in p-tolyl (~7.0 ppm) or methoxy groups (~3.8 ppm in ). Quinone carbonyls in resonate at ~185 ppm, absent in the target compound.
Functional and Application Differences
- Pharmaceutical Potential: The CPA compound was analyzed for electronic properties, suggesting possible bioactivity. The target compound’s cyclohexyl group may confer metabolic stability, akin to tert-butyl groups in .
- Agrochemical Relevance : Chloroacetamides like alachlor highlight the role of electron-withdrawing groups (e.g., Cl) in herbicidal activity. The target compound lacks such groups but could be modified for similar applications.
- Synthetic Routes : Analogues in were synthesized via reflux with catalysts (e.g., piperidine), suggesting feasible pathways for the target compound using sulfone precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
